molecular formula C20H21N7O2 B2817369 5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide CAS No. 2034382-57-3

5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B2817369
CAS No.: 2034382-57-3
M. Wt: 391.435
InChI Key: HHVHSKBBJJOWMG-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolopyrazine moiety with a pyrrolidine ring, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . This is followed by further functionalization to introduce the pyrrolidine and phenylpyrrolidine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of structural features, which confer specific biological activities. Its ability to inhibit c-Met kinase with high specificity makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

5-oxo-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c28-17-10-14(11-27(17)16-4-2-1-3-5-16)20(29)23-15-6-8-25(12-15)18-19-24-22-13-26(19)9-7-21-18/h1-5,7,9,13-15H,6,8,10-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVHSKBBJJOWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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